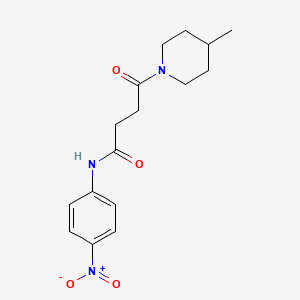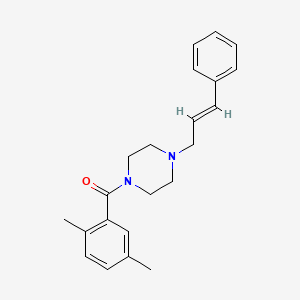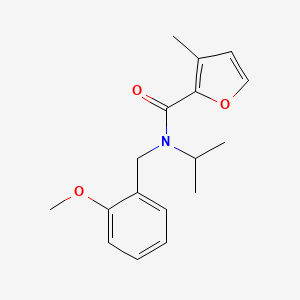![molecular formula C15H13F2N3O2 B5487400 N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as DAA-1106, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective ligand for the peripheral benzodiazepine receptor (PBR), which is involved in many physiological processes.
作用机制
N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide binds to the PBR with high affinity and specificity, leading to the activation of several signaling pathways. It has been shown to modulate the activity of several enzymes, such as adenylate cyclase, protein kinase C, and mitogen-activated protein kinase. It also affects the expression of several genes involved in inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in several animal models of disease, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of brain injury. Additionally, this compound has been shown to modulate the immune system and to have anti-tumor effects.
实验室实验的优点和局限性
N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide has several advantages for lab experiments. It is a highly selective ligand for the PBR and has been extensively characterized in vitro and in vivo. It is also commercially available, making it easy to obtain for research purposes. However, there are some limitations to its use. This compound has a relatively short half-life, which may limit its use in some experiments. Additionally, its effects may be influenced by other factors, such as the concentration of endogenous ligands for the PBR.
未来方向
There are several future directions for the use of N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide in scientific research. One area of interest is the development of new therapeutic agents that target the PBR. This compound has been used as a lead compound in the development of several new drugs, including those for the treatment of neurodegenerative diseases and cancer. Another area of interest is the study of the role of PBR in the immune system. This compound has been shown to modulate the activity of immune cells, and further research in this area may lead to the development of new immunomodulatory agents. Finally, the use of this compound in combination with other drugs may lead to the development of new treatment strategies for a variety of diseases.
合成方法
The synthesis of N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide involves several steps, starting with the reaction of 2,4-difluoroaniline with ethyl chloroformate to yield 2,4-difluoro-N-ethoxycarbonylaniline. This compound is then reacted with 4-aminobenzoic acid to form this compound. The final product is obtained through purification using column chromatography.
科学研究应用
N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide has been extensively used in scientific research as a ligand for the PBR. The PBR is a transmembrane protein that is found in many tissues, including the brain, heart, and immune system. It is involved in several physiological processes, such as cholesterol transport, steroidogenesis, and apoptosis. This compound has been used to study the role of PBR in these processes and to develop new therapeutic agents.
属性
IUPAC Name |
N-[4-[(2,4-difluorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2/c1-9(21)18-11-3-5-12(6-4-11)19-15(22)20-14-7-2-10(16)8-13(14)17/h2-8H,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWKSPAUZUNAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)

![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)


![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
